molecular formula C10H20O2 B14547564 Pentanoic acid, 2-ethyl-2-propyl- CAS No. 62179-62-8

Pentanoic acid, 2-ethyl-2-propyl-

Cat. No.: B14547564
CAS No.: 62179-62-8
M. Wt: 172.26 g/mol
InChI Key: DXSPYOULGLPECX-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-ethyl-2-propyl-, also known as 2-ethyl-2-propylpentanoic acid, is a carboxylic acid with the molecular formula C10H20O2. It is a derivative of pentanoic acid, where the hydrogen atoms on the second carbon are replaced by ethyl and propyl groups. This compound is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 2-ethyl-2-propyl-, can be synthesized through several methods. One common approach involves the alkylation of pentanoic acid with ethyl and propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 2-ethyl-2-propyl-, may involve the oxo process, where 1-butene reacts with syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is then further alkylated and oxidized to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-ethyl-2-propyl-, undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding esters or anhydrides.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.

    Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce new functional groups.

Major Products Formed

    Oxidation: Esters and anhydrides.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids and esters.

Scientific Research Applications

Pentanoic acid, 2-ethyl-2-propyl-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate certain biochemical pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-ethyl-2-propyl-, involves its interaction with various molecular targets and pathways. For example, it can enhance the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels, leading to reduced central nervous system activity . This mechanism is similar to that of other carboxylic acids with similar structures.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with the formula CH3(CH2)3COOH.

    Isovaleric acid: A branched-chain carboxylic acid with a similar structure but different branching.

    2-Methylpentanoic acid: Another branched-chain carboxylic acid with a methyl group on the second carbon.

Uniqueness

Pentanoic acid, 2-ethyl-2-propyl-, is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications .

Properties

CAS No.

62179-62-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-ethyl-2-propylpentanoic acid

InChI

InChI=1S/C10H20O2/c1-4-7-10(6-3,8-5-2)9(11)12/h4-8H2,1-3H3,(H,11,12)

InChI Key

DXSPYOULGLPECX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CCC)C(=O)O

Origin of Product

United States

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